molecular formula C13H13F2N3O3 B10965983 4-(difluoromethoxy)-3-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide

4-(difluoromethoxy)-3-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide

Cat. No.: B10965983
M. Wt: 297.26 g/mol
InChI Key: OYRJARWVTCINKO-UHFFFAOYSA-N
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Description

4-(difluoromethoxy)-3-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of difluoromethoxy and methoxy groups attached to a benzene ring, along with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethoxy)-3-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide typically involves multiple steps. One common approach is the reaction of 4-(difluoromethoxy)-3-methoxybenzoic acid with 1-methyl-1H-pyrazol-3-amine under appropriate conditions to form the desired benzamide. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethoxy)-3-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(difluoromethoxy)-3-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(difluoromethoxy)-3-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(difluoromethoxy)-3-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide is unique due to the presence of both difluoromethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance its solubility, stability, and interaction with specific molecular targets compared to similar compounds.

Properties

Molecular Formula

C13H13F2N3O3

Molecular Weight

297.26 g/mol

IUPAC Name

4-(difluoromethoxy)-3-methoxy-N-(1-methylpyrazol-3-yl)benzamide

InChI

InChI=1S/C13H13F2N3O3/c1-18-6-5-11(17-18)16-12(19)8-3-4-9(21-13(14)15)10(7-8)20-2/h3-7,13H,1-2H3,(H,16,17,19)

InChI Key

OYRJARWVTCINKO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC

solubility

>44.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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